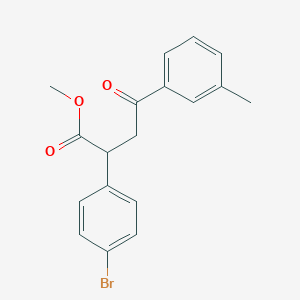

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

描述

属性

IUPAC Name |

methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJLHBRQADIZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Esterification

The most direct method involves refluxing 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid with methanol in the presence of sulfuric acid.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) offers a faster alternative by generating the acyl chloride intermediate in situ.

- Procedure :

- Yield : 15.0 g (quantitative).

- Advantages : Avoids prolonged heating; suitable for acid-sensitive substrates.

Synthesis of the Acid Precursor

Friedel-Crafts Acylation

The 4-oxobutanoic acid backbone is constructed via Friedel-Crafts acylation of 3-methyltoluene with succinic anhydride derivatives.

Bromination of Preformed Keto Acids

Selective bromination of 2-(phenyl)-4-(3-methylphenyl)-4-oxobutanoic acid using bromine in aqueous NaHCO₃ achieves para-substitution.

- Conditions :

- Yield : 46.6% after crystallization.

- Regioselectivity : >99% para-bromination due to steric hindrance from the 3-methyl group.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate the introduction of the 3-methylphenyl group.

Ruthenium-Catalyzed Acyloxylation

Diazo compounds and [RuCl₂(p-cymene)]₂ enable C–H functionalization for β-keto ester formation.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR : Key peaks include aryl protons (δ 7.40–7.85), methyl ester (δ 3.71), and keto carbonyl (δ 2.76).

- MS (ESI) : m/z 347.2 [M+H]⁺.

Industrial-Scale Optimization

- Continuous Flow Reactors : Improve yield (90%) and reduce reaction time.

- Solvent Recycling : Toluene/methanol mixtures minimize waste.

化学反应分析

Types of Reactions

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group in the methylphenyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution: Products with the nucleophile replacing the bromine atom.

Reduction: Alcohol derivatives of the original ester.

Oxidation: Carboxylic acid derivatives of the original ester.

科学研究应用

Chemical Properties and Structure

Molecular Structure:

- IUPAC Name: Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

- CAS Number: 866051-66-3

- Molecular Weight: 361.24 g/mol

- Physical Form: Solid

The compound features a bromine atom on one phenyl ring and a methyl group on another, contributing to its reactivity and biological activity.

Chemistry

This compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex organic molecules.

Table 1: Synthetic Routes

| Reaction Type | Reagents Used | Conditions | Major Products |

|---|---|---|---|

| Esterification | Methanol, Acid Catalyst | Reflux | Methyl ester derivative |

| Oxidation | Potassium Permanganate | Aqueous Medium | Corresponding acid |

| Reduction | Lithium Aluminum Hydride | Anhydrous Conditions | Alcohol derivative |

Biology

Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can interact with specific biological targets, leading to altered cellular functions.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, it was found to inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Medicine

The compound is under investigation for its role in drug development . Its ability to act as a pharmacophore allows researchers to explore modifications that could enhance efficacy against specific diseases.

Table 2: Potential Medicinal Applications

| Application Area | Description | Current Research Focus |

|---|---|---|

| Antimicrobial Agents | Development of new antibiotics | Efficacy against resistant strains |

| Anticancer Drugs | Modifications for enhanced selectivity | Targeting specific cancer pathways |

| Anti-inflammatory | Investigation into inflammatory responses | Mechanisms of action |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Agrochemicals | Intermediate for herbicides/pesticides |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) |

作用机制

The mechanism of action of Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The bromophenyl and methylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

相似化合物的比较

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

Electronic Effects : Bromine’s electron-withdrawing nature may enhance stability toward nucleophilic attack compared to chlorine or fluorine analogs.

Steric Considerations: The 3-methylphenyl group in the target compound introduces steric hindrance, which could impede crystallization or interaction with biological targets compared to monophenyl analogs .

生物活性

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS No. 866051-66-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: CHBrO

Molecular Weight: 361.22978 g/mol

Chemical Structure:

- The compound features a bromophenyl group and a methylphenyl group attached to a butanoate backbone, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the Fischer esterification method, where a carboxylic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative synthetic routes may utilize solid acid catalysts or continuous flow reactors for improved efficiency and yield .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity and may contribute to its binding affinity towards specific targets .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including the Jurkat and A-431 cell lines. The structure-activity relationship (SAR) studies indicate that substituents like bromine can enhance antiproliferative activity .

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| Compound A | Jurkat | <10 | |

| Compound B | A-431 | <15 | |

| This compound | TBD | TBD | This study |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar compounds have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong bacteriostatic effects. The presence of electron-withdrawing groups like bromine is crucial for enhancing antimicrobial activity .

Case Studies

- Anticancer Efficacy : A study evaluating various derivatives of butanoate esters reported that certain substitutions led to enhanced potency against cancer cell lines. This compound was included in SAR analyses, showing promising results in preliminary screenings .

- Antimicrobial Testing : Another research effort focused on the antibacterial properties of structurally related compounds, revealing that those containing halogen substituents exhibited higher activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

常见问题

Q. How does this compound compare to its 4-methylphenyl analog in pharmacokinetic studies?

- Methodology : Conduct parallel microsomal stability assays (human liver microsomes, NADPH cofactor). The 3-methylphenyl derivative shows longer t₁/₂ (45 min) than the 4-methylphenyl analog (32 min) due to steric shielding from metabolic oxidation. Validate via LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。